2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-30-17-8-6-16(7-9-17)24-20(26)13-31-22-23-12-19(21(27)25-22)32(28,29)18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOGAZQYPJOEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a pyrimidine derivative under controlled conditions. The process may include multiple steps:
- Formation of the pyrimidine core.
- Introduction of the sulfonyl group.
- Acetylation to yield the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group can form strong interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes involved in inflammation:
- Cyclooxygenase (COX) : A critical enzyme in the inflammatory pathway.
- Lipoxygenase (LOX) : Another enzyme that contributes to inflammation and pain signaling.
Table 1: Inhibitory Activity Against Key Enzymes
| Enzyme | IC50 Value (μM) |
|---|---|
| COX-2 | 0.011 |
| 5-LOX | 0.046 |
| TRPV1 | 0.008 |
These values indicate that the compound is a potent inhibitor, particularly against COX-2 and TRPV1, suggesting its potential use in anti-inflammatory therapies .
Pharmacokinetics
Pharmacokinetic studies conducted in animal models (e.g., SD rats) have shown favorable absorption and bioavailability profiles for this compound:
- Cmax : 5807.18 ng/mL
- Clearance (CL) : 3.24 mL/min/kg
- Bioavailability (F) : 96.8%
These parameters suggest that the compound is well absorbed and maintains effective concentrations in systemic circulation following oral administration .
Case Studies
Several studies have evaluated the therapeutic potential of this compound:
- Anti-inflammatory Effects : In vivo models demonstrated that treatment with this compound significantly reduced formalin-induced pain and inhibited capsaicin-induced ear edema, indicating its effectiveness as an analgesic agent .
- Comparative Studies : When compared to other N-(benzene sulfonyl) acetamide derivatives, this compound exhibited superior activity against COX and TRPV1 enzymes, highlighting its unique structural advantages .
Comparison with Similar Compounds
Key Observations :
- Conversely, the 4-ethoxyphenyl group offers moderate electron-donating effects vs. the stronger electron-withdrawing Cl in , which may influence binding interactions.
- Molecular Weight : The target (~485.5 g/mol) falls within the acceptable range for drug-like molecules, similar to B13 (~541.6 g/mol) and amlodipine analogs (~427.9 g/mol) .
Preparation Methods
Synthesis of 5-(2,4-Dimethylbenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidin-2-Thiol
This intermediate is synthesized via sulfonylation of a pyrimidine precursor. A common method involves:
-
Pyrimidine Ring Formation : Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-thiouracil derivatives.
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Sulfonylation : Reaction with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, introduces the sulfonyl group at the 5-position of the pyrimidine ring.
Reaction Conditions :
Synthesis of N-(4-Ethoxyphenyl)Acetamide
This intermediate is prepared by acetylation of 4-ethoxyaniline:
-
Acetylation : 4-Ethoxyaniline reacts with acetic anhydride in ethanol under reflux, yielding N-(4-ethoxyphenyl)acetamide.
Reaction Conditions :
Coupling of Intermediates to Form the Target Compound
The final step involves coupling the sulfonylated pyrimidine thiol with N-(4-ethoxyphenyl)acetamide via a sulfide linkage:
Thiol-Acetamide Coupling
A nucleophilic substitution reaction is employed, where the thiol group displaces a leaving group (e.g., chloride) from the acetamide derivative.
Procedure :
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Activation : The thiol intermediate is deprotonated using potassium carbonate in dimethylformamide (DMF).
-
Coupling : Reacted with chloroacetamide derivative of N-(4-ethoxyphenyl)acetamide at 60°C for 12 hours.
Reaction Conditions :
Optimization of Reaction Parameters
Solvent and Catalytic Systems
Temperature and Time
-
Lower Temperatures (0–5°C) during sulfonylation prevent side reactions like over-sulfonylation.
-
Extended Reaction Times (12–24 hours) ensure complete conversion in coupling steps.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Industrial Production Considerations
Scalability Challenges
Green Chemistry Approaches
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Solvent-Free Reactions : Mechanochemical synthesis using ball mills minimizes waste.
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Catalyst Recovery : Immobilized catalysts (e.g., silica-supported triethylamine) enhance reusability.
Comparative Analysis with Analogous Compounds
| Compound | Key Difference | Synthetic Yield |
|---|---|---|
| N-(4-Ethylphenyl) variant | Ethyl vs. ethoxy substituent | 68% |
| 3-Chlorophenyl sulfonyl derivative | Chlorine vs. methyl substituent | 62% |
The ethoxy group in the target compound necessitates milder reaction conditions to prevent ether cleavage, slightly reducing yield compared to alkyl variants .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize reaction conditions?
The synthesis typically involves sequential sulfonylation, nucleophilic substitution, and amidation steps. For example:
Sulfonylation : Reacting a dihydropyrimidinone precursor with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Thiolation : Introducing the sulfanyl group via a nucleophilic substitution reaction using thiourea or potassium thioacetate.
Acetamide coupling : Reacting the intermediate with 4-ethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.
To optimize yields, employ Design of Experiments (DoE) methodologies to test variables like temperature, solvent polarity, and catalyst loading. For instance, central composite design can identify optimal conditions for minimizing side products .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly to resolve challenges like twinning or disorder in the sulfonyl or ethoxyphenyl moieties .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., sulfonyl and ethoxy groups) via chemical shift analysis.
- IR : Confirm carbonyl (C=O) and sulfonamide (S=O) stretches.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Cross-referencing these methods ensures structural accuracy .
Q. How can researchers assess the compound’s purity for biological assays?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Aim for >95% purity.
- LC-MS : Detect trace impurities and confirm molecular ions.
- Elemental analysis : Validate stoichiometry of C, H, N, and S .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?
- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects.
- Target selectivity profiling : Use kinase panels or proteomic assays to rule off-target interactions.
- Comparative studies : Benchmark against structurally similar analogs (e.g., bromo- or chlorophenyl derivatives) to isolate substituent-specific effects .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular docking : Screen against potential targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with strong hydrogen bonds to the sulfonyl or acetamide groups.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes.
- Quantum mechanical (QM) calculations : Map electrostatic potential surfaces to predict reactivity at the dihydropyrimidinone core .
Q. What experimental designs are effective for studying its enzyme inhibition kinetics?
- Michaelis-Menten assays : Measure initial reaction rates under varying substrate concentrations.
- Inhibition constant (Ki) determination : Use Dixon plots or Cheng-Prusoff equations for competitive/non-competitive inhibition.
- Pre-incubation time studies : Differentiate between reversible and irreversible inhibition mechanisms .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, methanol) solvents for vapor diffusion.
- Additive screening : Introduce small amines (e.g., triethylamine) to improve crystal lattice packing.
- Temperature gradients : Incubate at 4°C, 20°C, and 37°C to identify nucleation conditions.
SHELXD/SHELXE pipelines are robust for phase resolution in low-symmetry crystals .
Q. What methodologies are suitable for elucidating metabolic stability in vitro?
- Liver microsome assays : Incubate with NADPH-supplemented human/rat liver microsomes at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to assess isoform-specific interactions.
- Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
